Sulfamic acid

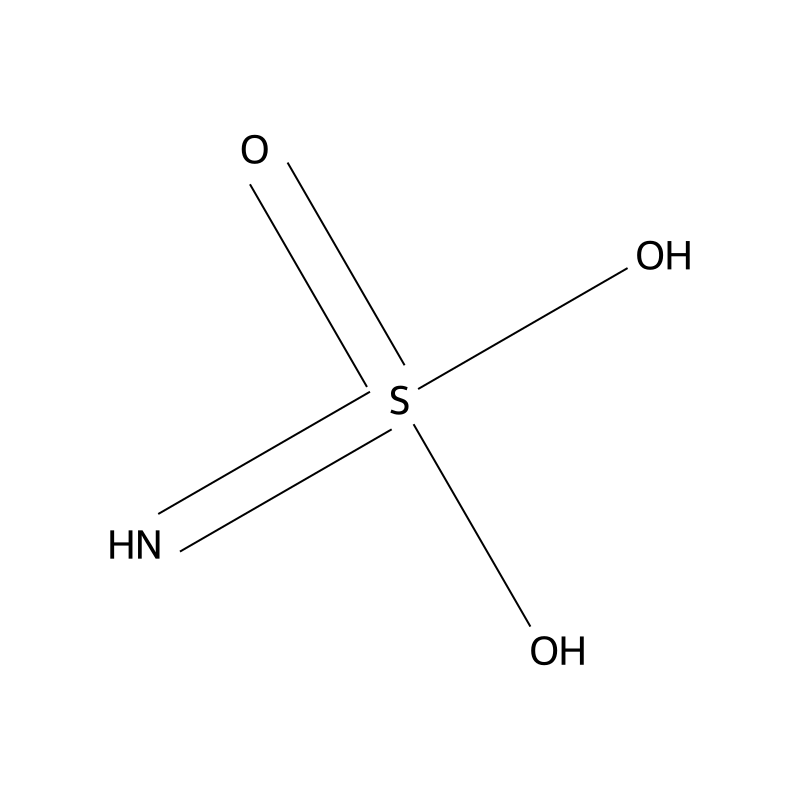

NH2SO3H

H3NO3S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

NH2SO3H

H3NO3S

Molecular Weight

InChI

InChI Key

SMILES

solubility

SPARINGLY SOL IN ALC, METHANOL; SLIGHTLY SOL IN ACETONE; INSOL IN ETHER; FREELY SOL IN NITROGENOUS BASES AND IN NITROGEN CONTAINING ORG SOLVENTS

INSOL IN CARBON DISULFIDE & CARBON TETRACHLORIDE

12.8 wt% in water at 0 °C; 17.57 wt% in water at 20 °C; 22.77 wt% in water at 40 °C; 0.1667 wt% in formamide at 25 °C; 0.0412 wt% in methanol at 25 °C; 0.0167 wt% in ethanol (2% benzene) at 25 °C; 0.0040 wt% in acetone at 25 °C; 0.0001 wt% in ether at 25 °C

water solubility = 1.47X10+5 mg/l @ 0 °C

Solubility in water at 20 °C: freely soluble

Synonyms

Canonical SMILES

- Solid State: Unlike traditional liquid acids, sulfamic acid functions in a solid state, simplifying reaction workup and facilitating product isolation [1].

- Acidity: While weaker than strong mineral acids, sulfamic acid possesses sufficient acidity to activate various functional groups in organic molecules [1].

- Mild Reaction Conditions: Many reactions catalyzed by sulfamic acid proceed under relatively mild temperatures, minimizing unwanted side reactions and product degradation [1].

Researchers have explored the use of sulfamic acid in a variety of organic transformations, including:

- Esterification Reactions: Sulfamic acid efficiently catalyzes the formation of esters from carboxylic acids and alcohols [1].

- Aldol Condensations: This essential carbon-carbon bond-forming reaction can be mediated by sulfamic acid, providing access to β-hydroxy carbonyl compounds [1].

- Protection/Deprotection Reactions: Sulfamic acid can act as a catalyst for the introduction and removal of protecting groups used in organic synthesis [1].

These are just a few examples, and ongoing research continues to explore the potential of sulfamic acid as a versatile catalyst in organic chemistry.

Sulfamic Acid as a Precursor for Medicinal Chemistry

Sulfamic acid serves as a vital starting material for the synthesis of various functional groups used in medicinal chemistry. A prominent example is its role in the production of non-nutritive sweeteners:

- Sweetener Production: Reaction of sulfamic acid with cyclohexylamine followed by neutralization yields sodium cyclamate, a widely used artificial sweetener [2]. Similar pathways are employed for the synthesis of other sweeteners like acesulfame potassium [2].

- Antibiotics: Certain classes of antibiotics contain sulfamate moieties that contribute to their activity [2].

- Antiviral Drugs: Nucleoside and nucleotide analogs with sulfamate groups have been developed to inhibit the replication of viruses like HIV [2].

- Anticancer Drugs: Sulfamate-containing compounds exhibit promise in cancer treatment by targeting specific enzymes or receptors [2].

The diverse applications of sulfamic acid derivatives in medicinal chemistry highlight its significance as a building block for the development of novel pharmaceuticals.

Note:

Sulfamic acid, also known as amidosulfonic acid, is a white, crystalline solid with the chemical formula . It is odorless and has a molar mass of 97.10 g/mol. The compound exhibits moderate acidity with a pKa of approximately 0.995, making it a moderately strong acid in aqueous solutions . Sulfamic acid is stable as a solid but hydrolyzes slowly in water to form ammonium bisulfate, releasing heat in the process .

Sulfamic acid's mechanism of action depends on the context of its application. In cleaning, it removes scale and rust by forming water-soluble complexes with metal cations like calcium and magnesium. In organic synthesis, it acts as a mild acidic catalyst for various reactions, such as esterification and amide formation [].

Sulfamic acid is primarily synthesized through the reaction of urea with sulfur trioxide or fuming sulfuric acid. The synthesis occurs in two stages:

- Urea reacts with sulfur trioxide to form an intermediate.

- The intermediate is then treated with sulfuric acid to yield sulfamic acid.

This method highlights the compound's industrial relevance, though it requires controlled conditions unsuitable for amateur synthesis .

Sulfamic acid finds numerous applications across various fields:

- Cleaning Agents: Used as a descaling agent for removing limescale from surfaces.

- Catalyst: Acts as a catalyst in organic reactions due to its acidic properties.

- Precursor for Sweeteners: It serves as a precursor for the synthesis of sweet-tasting compounds.

- Pharmaceuticals: Utilized in the production of certain pharmaceuticals and agrochemicals.

Its unique properties make it valuable in both industrial and laboratory settings .

Research indicates that sulfamic acid interacts significantly with various reagents. For instance, it can act as a scavenger for hypochlorite ions during oxidation reactions. This interaction is particularly useful in organic synthesis where control over oxidative conditions is required . Additionally, sulfamic acid's reactivity with bases can lead to exothermic reactions that must be managed carefully during handling .

Sulfamic acid shares similarities with several other compounds, particularly those containing sulfonic or amine functional groups. Here are some comparable compounds:

| Compound Name | Formula | Key Features |

|---|---|---|

| Sulfuric Acid | Stronger acid; widely used industrially | |

| Sulfonamide | Contains sulfonyl group; used as antibiotics | |

| Urea | Precursor for sulfamic acid; less acidic | |

| Aminosulfonic Acid | Similar structure; used in similar applications |

Uniqueness of Sulfamic Acid: Sulfamic acid's zwitterionic structure and moderate acidity differentiate it from stronger acids like sulfuric acid, while its ability to act as both an acid and a base (in certain reactions) enhances its versatility in chemical processes .

Sulfamic acid is a molecular compound with the established chemical formula H₃NO₃S [1] [2] [3]. The compound possesses a molecular weight of 97.09 grams per mole [1] [3] [4], making it the smallest member of the aminosulfonic acid family. The International Union of Pure and Applied Chemistry designation for this compound is sulfamic acid [3] [5], though it is known by numerous synonyms including amidosulfonic acid, amidosulfuric acid, aminosulfonic acid, and sulfamidic acid [1] [2] [4].

The empirical formula indicates the presence of three hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom per molecule [1] [2]. The compound bears the Chemical Abstracts Service registry number 5329-14-6 [1] [3] [6], which serves as its unique identifier in chemical databases. Sulfamic acid represents an intermediate structural relationship between sulfuric acid (H₂SO₄) and sulfamide (H₄N₂SO₂), effectively replacing a hydroxyl group with an amine group in this progression [2].

Structural Characteristics

The crystal structure of sulfamic acid belongs to the orthorhombic crystal system with space group Pbca [7] [8] [9] [10]. Multiple crystallographic studies have consistently determined the unit cell parameters, with lattice constants of a = 8.1-8.15 Å, b = 8.05-8.14 Å, and c = 9.22-9.29 Å [8] [11]. The unit cell volume ranges from 604.8 to 612 ų depending on measurement conditions [8] [11].

The molecular structure is definitively described by the formula H₃NSO₃ rather than the alternative tautomeric form H₂NSO₂(OH) [2] [12]. This distinction is crucial for understanding the compound's electronic and structural properties. The sulfur atom adopts a tetrahedral coordination geometry, bonded to three oxygen atoms and one nitrogen atom [13] [14].

Zwitterionic Form in Solid State

Extensive crystallographic investigations using both X-ray and neutron diffraction techniques have unequivocally established that sulfamic acid exists in the solid state as zwitterionic units with the formula ⁺H₃N-SO₃⁻ [13] [15] [16]. This ionic character has been confirmed through multiple independent studies employing different analytical approaches [13] [15] [14].

The zwitterionic nature arises from the transfer of approximately 0.36 electrons from the nitrogen center to the sulfur-oxygen system [15] [17]. Population analysis reveals that the sulfur atom carries a net positive charge of +0.7 to +1.0 electrons, while the oxygen atoms bear negative charges of -0.3 to -0.5 electrons each, and the nitrogen atom remains approximately neutral [14].

The solid-state structure is stabilized by extensive hydrogen bonding networks involving the charged centers [18] [19]. The hydrogen bonding system consists of three single N-H···O bonds, with the N-H bonds making angles of 7°, 13°, and 14° with the various N···O vectors [18] [19]. This intricate hydrogen bonding pattern contributes to the remarkable stability of the crystalline form.

Bond Distances and Angles

Precise determination of bond distances in sulfamic acid has been achieved through high-resolution neutron diffraction studies, which provide superior accuracy for locating hydrogen atoms compared to X-ray methods [14] [18]. The fundamental bond lengths are:

Sulfur-Oxygen bonds: The S=O double bonds exhibit lengths of 1.44 Å [2] [20] [12] [21], characteristic of sulfur-oxygen double bond character. In sulfamate anions, S-O distances vary from 1.440(3) to 1.460(2) Å [22] [23], demonstrating slight variations depending on the chemical environment.

Sulfur-Nitrogen bond: The S-N single bond length in the solid state measures 1.77 Å [2] [20] [12] [21]. This distance is significantly longer than typical S=N double bonds, confirming the single bond character. Notably, in the gas phase, microwave spectroscopy studies of the sulfamic acid zwitterion reveal an N-S bond length of 1.957(23) Å [15] [17], indicating substantial lengthening compared to the solid-state structure.

Nitrogen-Hydrogen bonds: Neutron diffraction studies have precisely located all three hydrogen atoms bonded to nitrogen, each at a distance of 1.03 Å [2] [24] [21]. This uniformity in N-H bond lengths reflects the symmetric environment of the hydrogen atoms in the zwitterionic form.

Bond angles: The O-S-O bond angles range from 111.59(15)° to 114.22(15)° [22] [23], slightly distorted from the ideal tetrahedral angle due to the influence of the nitrogen substituent. The N-S-O bond angles approximate 109° [25], maintaining the overall tetrahedral geometry around sulfur.

Crystallographic Analysis

Advanced crystallographic studies have provided comprehensive structural details of sulfamic acid through multiple analytical techniques. Single crystal X-ray diffraction analysis confirms the orthorhombic crystal system with space group Pbca (space group number 61) [7] [26] [9]. The crystallographic data reveals Z = 8 formula units per unit cell [25], indicating a relatively dense packing arrangement.

High-pressure crystallographic studies have identified pressure-induced phase transitions. Between 10.2 and 12.7 gigapascals, sulfamic acid undergoes an isosymmetric phase transition while maintaining the same Pbca symmetry but with altered unit cell dimensions [7]. This transition involves relative movements of adjacent hydrogen-bonded molecules, accompanied by rearrangement of hydrogen bonds and enhancement of electrostatic interactions [7].

Temperature-dependent studies reveal the thermal stability of the crystal structure. The compound maintains its structural integrity from low temperatures up to its decomposition point around 205°C [27] [4]. Thermal expansion studies indicate anisotropic behavior, with different expansion coefficients along the crystallographic axes [7].

The electron density distribution analysis through combined X-ray and neutron diffraction studies at 78 K provides detailed insights into the bonding characteristics [14] [28]. The deformation electron density maps show strong bond populations in all bonds, with the S-N and S-O bonds exhibiting characteristics similar to bonds between first-row atoms [14]. The oxygen atoms display single, fairly broad lone-pair peaks and show positional shifts toward the lone pairs compared to neutron-determined positions [14].

Purity

Physical Description

DryPowder; Liquid; PelletsLargeCrystals

Solid

ODOURLESS COLOURLESS CRYSTALS OR POWDER.

Color/Form

WHITE CRYSTALLINE SOLID

Granular grade is off-white in colo

XLogP3

Exact Mass

Density

Relative density (water = 1): 2.1

LogP

Odor

Appearance

Melting Point

205 °C

205°C

Storage

UNII

Related CAS

13770-90-6 (zinc[2:1] salt)

13770-91-7 (magnesium[2:1] salt)

13823-50-2 (mono-potassium salt)

18653-83-3 (Sn(+2) salt)

66027-93-8 (In(+3) salt)

7773-06-0 (mono-ammonium salt)

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Pictograms

Irritant

Impurities

Other CAS

Wikipedia

Sulfamic_acid

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Health Hazards -> Corrosives

Methods of Manufacturing

OBTAINED FROM CHLOROSULFONIC ACID & AMMONIA, OR BY HEATING UREA WITH SULFURIC ACID.

General Manufacturing Information

All other chemical product and preparation manufacturing

Fabricated metal product manufacturing

Food, beverage, and tobacco product manufacturing

Miscellaneous manufacturing

Paint and coating manufacturing

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Primary metal manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Textiles, apparel, and leather manufacturing

Wholesale and retail trade

sales and services for the marine industry

Sulfamic acid: ACTIVE

...ACID OR ITS AMMONIUM SALT...RECOMMENDED FOR FLAMEPROOFING FABRICS & WOOD. METAL SALTS...USED IN ELECTROPLATING. AMMONIUM SULFAMATE IS ALSO WIDELY USED AS WEED KILLER...

Analytic Laboratory Methods

Stability Shelf Life

Dates

2: Kamal A, Babu KS, Vishnu Vardhan MV, Hussaini SM, Mahesh R, Shaik SP, Alarifi A. Sulfamic acid promoted one-pot three-component synthesis and cytotoxic evaluation of spirooxindoles. Bioorg Med Chem Lett. 2015;25(10):2199-202. doi: 10.1016/j.bmcl.2015.03.054. Epub 2015 Mar 26. PubMed PMID: 25870131.

3: Spillane W, Malaubier JB. Sulfamic acid and its N- and O-substituted derivatives. Chem Rev. 2014 Feb 26;114(4):2507-86. doi: 10.1021/cr400230c. Epub 2013 Dec 17. PubMed PMID: 24341435.

4: Guo Y, Sato W, Shoyama K, Nakamura E. Sulfamic Acid-Catalyzed Lead Perovskite Formation for Solar Cell Fabrication on Glass or Plastic Substrates. J Am Chem Soc. 2016 Apr 27;138(16):5410-6. doi: 10.1021/jacs.6b02130. Epub 2016 Apr 15. PubMed PMID: 27054265.

5: Gucchait A, Jana M, Jana K, Misra AK. Preparation of glycosyl thiourea derivatives from glycosyl azides using sulfamic acid and sodium iodide in one-pot. Carbohydr Res. 2016 Nov 3;434:107-112. doi: 10.1016/j.carres.2016.09.002. Epub 2016 Sep 7. PubMed PMID: 27639336.

6: Li Q, Li S, Wang K, Li X, Liu J, Liu B, Zou G, Zou B. Pressure-induced isosymmetric phase transition in sulfamic acid: a combined Raman and x-ray diffraction study. J Chem Phys. 2013 Jun 7;138(21):214505. doi: 10.1063/1.4807864. PubMed PMID: 23758386.

7: Dupont D, Renders E, Raiguel S, Binnemans K. New metal extractants and super-acidic ionic liquids derived from sulfamic acid. Chem Commun (Camb). 2016 May 19;52(43):7032-5. doi: 10.1039/c6cc02350a. PubMed PMID: 27160926.

8: Xie W, Yang D. Silica-bonded N-propyl sulfamic acid used as a heterogeneous catalyst for transesterification of soybean oil with methanol. Bioresour Technol. 2011 Oct;102(20):9818-22. doi: 10.1016/j.biortech.2011.08.001. Epub 2011 Aug 9. PubMed PMID: 21871795.

9: Lusty JR, Hughes MN, Kelly DP. Inhibitory effects of sulfamic acid on three thiosulfate-oxidizing chemolithotrophs. FEMS Microbiol Lett. 2006 Nov;264(1):70-3. PubMed PMID: 17020550.

10: Granger J, Sigman DM. Removal of nitrite with sulfamic acid for nitrate N and O isotope analysis with the denitrifier method. Rapid Commun Mass Spectrom. 2009 Dec;23(23):3753-62. doi: 10.1002/rcm.4307. PubMed PMID: 19908214.

11: Heravi MM, Ranjbar L, Derikvand F, Alimadadi B. Three-component one-pot synthesis of 4,6-diarylpyrimidin- 2(1H)-ones under solvent-free conditions in the presence of sulfamic acid as a green and reusable catalyst. Mol Divers. 2008 Aug-Nov;12(3-4):191-6. doi: 10.1007/s11030-008-9089-5. Epub 2008 Oct 1. PubMed PMID: 18830679.

12: Klopfenstein SR, Evdokimov AG, Colson AO, Fairweather NT, Neuman JJ, Maier MB, Gray JL, Gerwe GS, Stake GE, Howard BW, Farmer JA, Pokross ME, Downs TR, Kasibhatla B, Peters KG. 1,2,3,4-Tetrahydroisoquinolinyl sulfamic acids as phosphatase PTP1B inhibitors. Bioorg Med Chem Lett. 2006 Mar 15;16(6):1574-8. Epub 2006 Jan 4. PubMed PMID: 16386905.

13: Wang X, Xiong Y, Xie T, Sharma VK, Tu Y, Yang J, Tian S, He C. Separation and determination of degradation products of acid orange 7 by capillary electrophoresis/capacitively coupled contactless conductivity detector. Talanta. 2013 Jul 15;111:54-61. doi: 10.1016/j.talanta.2013.03.032. Epub 2013 Mar 22. PubMed PMID: 23622525.

14: Brodfuehrer JI, Wilke TJ, Powis G. Pharmacokinetics and metabolism of the antitumor agent sulfamic acid 1,7-heptanediyl ester (sulfamic acid diester) in the mouse and beagle dog. Cancer Chemother Pharmacol. 1988;22(2):120-5. PubMed PMID: 3409442.

15: Zeng H, Li H, Shao H. One-pot three-component Mannich-type reactions using sulfamic acid catalyst under ultrasound irradiation. Ultrason Sonochem. 2009 Aug;16(6):758-62. doi: 10.1016/j.ultsonch.2009.03.008. Epub 2009 Mar 27. PubMed PMID: 19394889.

16: Scozzafava A, Banciu MD, Popescu A, Supuran CT. Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives. J Enzyme Inhib. 2000;15(5):443-53. PubMed PMID: 11030084.

17: Heravi MM, Alinejhad H, Bakhtiari K, Oskooie HA. Sulfamic acid catalyzed solvent-free synthesis of 10-aryl-7,7-dimethyl-6,7,8,10-tetrahydro-9H-[1,3]-dioxolo [4,5- b]xanthen-9-ones and 12-aryl-9,9-dimethyl-8,9,10,12-tetrahydro-11H-benzo[a]xanthen-11-ones. Mol Divers. 2010 Nov;14(4):621-6. doi: 10.1007/s11030-009-9196-y. Epub 2009 Sep 30. PubMed PMID: 19789988.

18: Ilinov P, Kojtscheva N. [Sulfamic acid as a charring reagent in thin layer chromatography. II. An attempt to separate free bile acids and bile acid conjugates]. Z Med Lab Diagn. 1980;21(4):220-4. German. PubMed PMID: 7467684.

19: Schmitt CR, Cagle GW. Sulfamic acid cleaning solution for 4,4'-methylene-bisorthochloroaniline (MOCA). Am Ind Hyg Assoc J. 1975 Mar;36(3):181-6. PubMed PMID: 1146681.

20: Patil SB, Singh PR, Surpur MP, Samant SD. Ultrasound-promoted synthesis of 1-amidoalkyl-2-naphthols via a three-component condensation of 2-naphthol, ureas/amides, and aldehydes, catalyzed by sulfamic acid under ambient conditions. Ultrason Sonochem. 2007 Jul;14(5):515-8. Epub 2006 Dec 4. PubMed PMID: 17145194.